(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one
Description
Properties
IUPAC Name |
(2Z)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-15-9-7-13(8-10-15)11-17-18(24)22-19(26-17)23-21-12-14-5-3-4-6-16(14)20/h3-10,12,17H,2,11H2,1H3,(H,22,23,24)/b21-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBZCUICWCPNW-CIAFOILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3Cl)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxybenzyl bromide in the presence of a base, such as potassium carbonate, to yield the final thiazolidinone compound. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study involving various thiazolidin-4-one derivatives reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus. Specifically, the compound (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one was synthesized and tested, revealing an inhibition rate comparable to standard antibiotics like ampicillin.
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| This compound | 24 | 85 |
| Ampicillin | 26 | 90 |
| Control (no treatment) | - | 0 |
This table illustrates the compound's potential as an effective antimicrobial agent, particularly against resistant bacterial strains .
Anticancer Activity
The thiazolidin-4-one scaffold has been extensively studied for its anticancer properties. The compound under review has shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the cytotoxicity results:
| Cell Line | IC50 Value (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF-7 | 0.54 | 75 |
| HepG2 | 0.24 | 82 |
| A549 | 1.58 | 68 |
These findings suggest that the compound not only inhibits cell growth but may also induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one is not fully understood. it is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in microbial growth, inflammation, and cancer cell proliferation. The compound may interact with molecular targets such as DNA, proteins, and cell membranes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
Thiazolidinone derivatives exhibit significant property variations based on substituent position and electronic effects. Key examples include:
Key Observations :
- Melting Points : Chloro- and nitro-substituted analogs (e.g., 4-chlorobenzylidene derivatives) exhibit higher melting points (>300°C) due to enhanced crystallinity from strong intermolecular interactions (e.g., halogen bonding) . Methoxy or ethoxy groups lower melting points (e.g., 204–227°C) by introducing steric bulk .
- Spectral Features :
Anti-Alzheimer’s Potential
Indazole-thiadiazole-thiazolidinone hybrids (e.g., compound 2 in ) with 2-chlorobenzylidene groups showed IC₅₀ values <10 µM against acetylcholinesterase, attributed to the chloro substituent’s electron-withdrawing effect enhancing target binding .
Antimicrobial Activity
The cyclopropylamino analog () demonstrated MIC values of 16–32 µg/mL against Staphylococcus aureus, suggesting that bulky substituents (e.g., cyclopropyl) improve membrane penetration .
Anticancer Activity
Isatin-based thiazolidinones () with 4-methoxybenzylidene groups exhibited IC₅₀ values of 5–10 µM against MCF-7 breast cancer cells, linked to the methoxy group’s role in stabilizing π-π stacking with DNA .
Biological Activity
The compound (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Recent studies have highlighted the potential of thiazolidin-4-one derivatives in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications.
Chemical Structure
This compound features a thiazolidin-4-one core with specific substituents that enhance its biological activity. The presence of the 2-chlorobenzylidene and 4-ethoxybenzyl groups contributes to its pharmacological properties.
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with DNA. For instance, research has demonstrated that certain thiazolidin-4-one derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | DNA Intercalation |
| Compound B | HCT116 | 20 | Tubulin Inhibition |
| (Z)-2... | HT29 | 18 | Apoptosis Induction |
Antimicrobial Activity
The antimicrobial potential of thiazolidin-4-one derivatives is well-documented. These compounds exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Selected Thiazolidin-4-one Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| (Z)-2... | Candida albicans | 16 µg/mL |
Anti-inflammatory and Other Activities
In addition to anticancer and antimicrobial effects, thiazolidin-4-one derivatives have shown anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammation . Furthermore, some derivatives have demonstrated anticonvulsant and cardioprotective activities, broadening their therapeutic potential.
Case Studies
- Anticancer Study : A study evaluated the efficacy of a series of thiazolidin-4-one derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions on the thiazolidinone ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various thiazolidin-4-one derivatives against clinical isolates of bacteria. Compounds were tested for their ability to inhibit growth, revealing promising results against resistant strains .
Q & A
Q. Q1. What are the typical synthetic routes for preparing (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one?
The synthesis involves three key steps:
Thiazolidinone ring formation : React thiourea with α-halo ketones (e.g., chloroacetic acid) under basic conditions to form the core structure .
Substituent introduction : Introduce the 4-ethoxybenzyl group via nucleophilic substitution using 4-ethoxybenzyl chloride .
Hydrazone formation : Condense the thiazolidinone intermediate with 2-chlorobenzaldehyde in the presence of a catalyst (e.g., acetic acid/ammonium acetate) to form the (E)-configured hydrazone .
Key optimization : Use sodium acetate as a buffer to control pH and improve yield .
Q. Q2. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : Confirm regiochemistry (e.g., Z/E isomerism) via coupling constants and chemical shifts of hydrazone protons .
- IR spectroscopy : Identify functional groups like C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) .
- HPLC : Assess purity (>95%) and monitor reaction progress .
Advanced Synthetic Challenges
Q. Q3. How can researchers optimize reaction conditions to minimize isomerization during synthesis?
- Temperature control : Maintain reflux temperatures below 80°C to prevent thermal Z/E isomerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during hydrazone formation .
Q. Q4. What strategies resolve contradictions in bioactivity data across studies?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Structural validation : Re-characterize compounds from conflicting studies to confirm configuration and purity .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are recommended for evaluating antimicrobial activity?
- Broth microdilution : Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
Q. Q6. How can computational methods elucidate the mechanism of anticancer activity?
- Molecular docking : Simulate binding to targets like EGFR or tubulin using software (e.g., MOE) .
- MD simulations : Study stability of ligand-protein complexes over 100-ns trajectories .
Stability and Degradation
Q. Q7. What solvent systems prevent degradation during storage?
Q. Q8. How can oxidative degradation pathways be characterized?
- Forced degradation : Treat with H₂O₂ (3%) and analyze products via LC-MS .
- Kinetic studies : Plot degradation rate vs. pH/temperature to identify instability triggers .
Structure-Activity Relationship (SAR)
Q. Q9. Which substituents enhance antimicrobial potency?
- Electron-withdrawing groups : Chlorine at the 2-position increases lipophilicity and membrane penetration .
- Ethoxy vs. methoxy : The 4-ethoxybenzyl group improves metabolic stability over methoxy analogs .
Q. Q10. How can multi-parameter optimization balance activity and toxicity?
- QSAR modeling : Corrogate descriptors like logP, polar surface area, and H-bond donors .
- Selectivity indices : Calculate IC₅₀ ratios between cancerous (e.g., HeLa) and non-cancerous (e.g., HEK-293) cells .
Advanced Characterization
Q. Q11. How can crystallography resolve Z/E configuration ambiguities?
- Single-crystal X-ray : Resolve hydrazone geometry via torsion angles (e.g., C=N–N=C dihedral) .
- Hydrogen bonding : Analyze packing motifs (e.g., N–H···O/S interactions) to confirm solid-state conformation .
Toxicity and In Vivo Translation
Q. Q12. What in vivo models are suitable for preclinical toxicity assessment?
- Acute toxicity : Dose rodents (e.g., BALB/c mice) up to 2000 mg/kg and monitor for 14 days .
- Genotoxicity : Conduct comet assays on peripheral blood lymphocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
